molecular formula C16H20F2N2O2S B2744377 4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415456-93-6

4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2744377
CAS No.: 2415456-93-6
M. Wt: 342.4
InChI Key: OXOYOYHRJWHKSD-UHFFFAOYSA-N
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Description

4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a morpholine and thiomorpholine ring system, both of which are substituted with a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing optimized reaction conditions to maximize yield and purity. The choice of reagents, catalysts, and solvents would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst or nucleophiles (NH₃, OH⁻) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.

Properties

IUPAC Name

[4-[(2,5-difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O2S/c17-13-1-2-14(18)12(9-13)10-19-3-6-22-15(11-19)16(21)20-4-7-23-8-5-20/h1-2,9,15H,3-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOYOYHRJWHKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=C(C=CC(=C2)F)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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